1-(4-methylbenzyl)-1H-indole-3-carboxylic acid
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Overview
Description
1-(4-Methylbenzyl)-1H-indole-3-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features an indole core substituted with a 4-methylbenzyl group at the nitrogen atom and a carboxylic acid group at the 3-position. The unique structure of this compound makes it a subject of interest in scientific research and industrial applications.
Scientific Research Applications
1-(4-Methylbenzyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Similar compounds such as 1,2-disubstituted benzimidazole-based compounds have been found to interact with multiple targets in breast cancer cells, including parp5a, parp1, bcl-2, jak2, and cdk4 . These targets play crucial roles in cell proliferation, apoptosis, and cell cycle regulation .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The interaction of the compound with its targets could lead to changes in cellular processes, potentially influencing cell growth, differentiation, and survival .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . For instance, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level . These effects could potentially include changes in cell growth, differentiation, and survival, among others .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole and 4-methylbenzyl chloride.
N-Alkylation: Indole undergoes N-alkylation with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to yield N-(4-methylbenzyl)indole.
Carboxylation: The N-(4-methylbenzyl)indole is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 or Br2 in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogen-substituted indole derivatives.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-1H-indole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indole-3-acetic acid, 1-benzyl-1H-indole-3-carboxylic acid, 1-(4-chlorobenzyl)-1H-indole-3-carboxylic acid.
Uniqueness: The presence of the 4-methylbenzyl group at the nitrogen atom and the carboxylic acid group at the 3-position imparts unique chemical and biological properties to the compound, making it distinct from other indole derivatives.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-8-13(9-7-12)10-18-11-15(17(19)20)14-4-2-3-5-16(14)18/h2-9,11H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCENYNLOOHOOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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